molecular formula C10H11BrFNO2S B1407717 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1446236-35-6

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Cat. No.: B1407717
CAS No.: 1446236-35-6
M. Wt: 308.17 g/mol
InChI Key: HVYSDHKHJFGFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine ( 1446236-35-6) is a chemical compound with the molecular formula C10H11BrFNO2S and a molecular weight of 308.17 g/mol . This pyrrolidine-sulfonamide derivative features a bromo- and fluoro-substituted aromatic ring system, a structure that is frequently employed in medicinal chemistry and drug discovery as a versatile building block . Compounds within this sulfonamide class are often investigated for their potential as key intermediates in the synthesis of more complex bioactive molecules . As a high-quality research chemical, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can identify the compound by its SMILES code, O=S(N1CCCC1)(C2=CC=C(F)C(Br)=C2)=O . For specific handling, storage, and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYSDHKHJFGFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride or Sulfonyl Fluoride Synthesis

  • Sulfonyl Chlorides : Typically prepared by chlorosulfonation of the corresponding bromo-fluorobenzene. This involves reacting 3-bromo-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonyl chloride (-SO2Cl) group at the desired position.

  • Sulfonyl Fluorides : Emerging as versatile intermediates, sulfonyl fluorides can be synthesized via fluorination of sulfonyl chlorides or by direct sulfonylation methods involving fluorine-containing reagents. Sulfonyl fluorides have gained prominence due to their stability and reactivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Sulfonamide Formation via Nucleophilic Substitution

The reaction of pyrrolidine with the sulfonyl electrophile proceeds typically under mild conditions:

  • Reagents and Conditions : Pyrrolidine is reacted with the sulfonyl chloride or sulfonyl fluoride in an appropriate solvent such as dichloromethane, tetrahydrofuran, or 1,4-dioxane.

  • Base Usage : A base such as triethylamine or pyrrolidine itself can be used to scavenge the hydrogen halide formed during the reaction.

  • Temperature : Reactions are often performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

  • Reaction Time : Typically ranges from 1 to 24 hours depending on the reactivity of the sulfonyl electrophile.

Specific Methodological Insights from Recent Research

While direct literature on this compound is limited, analogous compounds and sulfonylated pyrrolidines have been synthesized using the following approaches:

Step Description Conditions Notes
1 Preparation of 3-bromo-4-fluorobenzenesulfonyl chloride Chlorosulfonation of 3-bromo-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride Requires controlled temperature to avoid overreaction
2 Reaction of sulfonyl chloride with pyrrolidine Pyrrolidine, base (e.g., triethylamine), solvent (e.g., DCM), room temperature to reflux Forms sulfonamide bond; base neutralizes HCl
3 Purification Silica gel chromatography or recrystallization Yields typically high with pure starting materials

Alternative Synthetic Routes

Use of Sulfonyl Fluoride Reagents and SuFEx Chemistry

Recent advances have demonstrated the utility of sulfonyl fluorides in preparing sulfonamides under mild conditions:

  • Cu(I)-catalyzed click reactions can be used to prepare sulfonyl fluoride intermediates which then react with amines such as pyrrolidine to give sulfonamides.

  • Pyrrolidine acts as both nucleophile and base, enabling efficient substitution at room temperature with high yields.

  • This method offers mild reaction conditions and high functional group tolerance.

Representative Experimental Procedure (Adapted from Analogous Sulfonamide Syntheses)

Materials : 3-bromo-4-fluorobenzenesulfonyl chloride, pyrrolidine, triethylamine, dichloromethane.

Procedure :

  • Dissolve 3-bromo-4-fluorobenzenesulfonyl chloride (1.0 equiv) in dry dichloromethane under inert atmosphere.

  • Add triethylamine (1.1 equiv) dropwise to the solution at 0°C.

  • Slowly add pyrrolidine (1.1 equiv) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Monitor reaction progress by TLC.

  • Upon completion, quench with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Expected Yield : 70–90% depending on purity of reagents and reaction optimization.

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals of pyrrolidine ring protons and aromatic protons of the 3-bromo-4-fluorophenyl group.

  • Mass Spectrometry : Molecular ion peak corresponding to the molecular weight of this compound.

  • Melting Point : Consistent with literature values for similar sulfonamide compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Chlorosulfonation + Sulfonamide Formation 3-bromo-4-fluorobenzene Chlorosulfonic acid, pyrrolidine, base 0°C to RT, organic solvent Well-established, high yield Requires handling corrosive reagents
Sulfonyl Fluoride + SuFEx Chemistry Sulfonyl fluoride derivative Pyrrolidine, Cu catalyst (if click chemistry involved) Mild, room temperature Mild conditions, functional group tolerance Requires preparation of sulfonyl fluoride

Research Findings and Optimization Notes

  • Secondary amines like pyrrolidine are effective nucleophiles for sulfonamide formation, often outperforming tertiary amines or inorganic bases in yield and reaction rate.

  • Solvent choice impacts reaction efficiency; polar aprotic solvents like 1,4-dioxane or dichloromethane are preferred.

  • Reaction monitoring by TLC or HPLC is crucial to optimize reaction time and prevent side reactions.

  • Purification by silica gel chromatography is standard to achieve high purity.

Chemical Reactions Analysis

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is explored for its pharmacological properties in drug discovery:

  • Building Block for Drug Synthesis : The compound serves as a precursor for synthesizing biologically active molecules. Its pyrrolidine structure is prevalent in many pharmaceuticals due to its ability to modulate pharmacophore space effectively.
  • High-throughput Screening : Researchers conduct high-throughput screening to evaluate the compound's efficacy against various biological targets, optimizing its pharmacological profile through structure-activity relationship (SAR) studies.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis:

  • Versatile Intermediate : The sulfonyl group acts as an excellent leaving group, facilitating various substitution reactions to create diverse derivatives. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed.
  • Synthesis of Complex Structures : The compound can be functionalized to develop more complex molecular architectures, enhancing its utility in synthetic chemistry.

Biochemical Research

In biochemistry, this compound is investigated for its interactions with biomolecules:

  • Molecular Docking Studies : Techniques like molecular docking are used to explore the compound's binding affinity with enzymes and receptors, providing insights into its potential therapeutic applications.
  • Enzymatic Assays : These assays help elucidate the compound's effects on biochemical pathways, contributing to the understanding of its mechanism of action.

Comparison of Biological Activities

Activity TypeMethodologyResults Summary
AntimicrobialMinimum Inhibitory Concentration (MIC)Effective against Staphylococcus aureus (16 μM), E. coli (32 μM), Enterococcus faecalis (8 μM)
Anti-inflammatoryCytokine production assayReduced TNF-α levels in macrophages
Enzyme InteractionMolecular dockingSignificant binding affinity with target enzymes

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM. This suggests its potential as a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Research

Another investigation focused on the compound's ability to modulate inflammatory responses. Treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, influencing their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects, leading to differences in reactivity, bioactivity, and physical properties. Key comparisons are summarized below:

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Key Properties/Applications Evidence ID
1-((4-Bromophenyl)sulfonyl)pyrrolidine 4-Br C₁₀H₁₂BrNO₂S 98% purity; used as a synthetic intermediate
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine 3-Br, 4-OCH₃ C₁₁H₁₄BrNO₃S Density: 1.5 g/cm³; Boiling point: 422.4°C; potential bioactivity
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine 4-NO₂ C₁₀H₁₂N₂O₄S Strong electron-withdrawing nitro group; used in peptide synthesis
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine 2-NO₂ C₁₀H₁₂N₂O₄S Binds to carbonic anhydrase inhibitors via π–π interactions
1-(3-Bromo-4-fluorophenyl)pyrrolidine (hydrochloride) 3-Br, 4-F (no sulfonyl) C₁₀H₁₁BrFN·HCl pKa: 5.68; lower polarity due to absence of sulfonyl group

Key Findings:

Substituent Position and Reactivity: The 3-Br, 4-F substitution in the target compound contrasts with 4-Br () and 4-NO₂ () analogs. Fluorine’s electronegativity enhances the sulfonyl group’s electrophilicity, favoring reactions with amines or thiols . Nitro groups (e.g., in ) are stronger electron-withdrawing groups than halogens, increasing sulfonyl reactivity but reducing metabolic stability .

Biological Activity :

  • Sulfonamides with halogen substitutions (Br, F) are implicated in enzyme inhibition (e.g., carbonic anhydrase) due to their ability to form halogen bonds with protein residues . The dual Br/F substitution may offer synergistic binding effects.
  • Methoxy groups (e.g., ) act as electron-donating groups, reducing electrophilicity but enhancing lipophilicity, which could improve membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where pyrrolidine reacts with alkenylsulfonyl fluorides. In contrast, nitro-substituted analogs () require nitration steps, which are less atom-economical .

Physical Properties :

  • Methoxy-substituted analogs () exhibit higher boiling points (~422°C) compared to halogenated derivatives (~318–400°C), reflecting increased molecular weight and polarity .
  • The absence of a sulfonyl group in reduces polarity, lowering the predicted boiling point (318.4°C) compared to sulfonamide analogs .

Biological Activity

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H11BrFNO2S
Molecular Weight: 308.17 g/mol
Structural Features: The compound features a pyrrolidine ring substituted with a sulfonyl group linked to a brominated and fluorinated phenyl moiety. The presence of bromine and fluorine atoms influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and the introduction of the sulfonyl group. The following general steps outline the synthetic pathway:

  • Formation of Pyrrolidine: Using appropriate precursors, a pyrrolidine ring is synthesized via cyclization.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved through electrophilic substitution reactions involving sulfonyl chlorides.
  • Halogenation: Bromination and fluorination are performed to achieve the desired substitutions on the aromatic ring.

This compound is investigated for its interactions with various biological targets, particularly enzymes and receptors. The compound's unique structural features allow it to exhibit selective binding affinities, which can modulate biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation: It could interact with receptors affecting signaling pathways related to inflammation or cancer.

Pharmacological Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
  • Anti-inflammatory Effects: Studies suggest potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX).

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntibacterialTBD
1-((4-Bromophenyl)sulfonyl)pyrrolidineAntibacterial12.5
1-((3-Bromophenyl)sulfonyl)piperidineAnti-inflammatory10

Key Findings from Recent Studies

  • Antibacterial Efficacy: A derivative of this compound demonstrated an inhibition zone of 25 mm against Klebsiella pneumoniae, compared to a standard drug with an inhibition zone of 27 mm .
  • Mechanism Exploration: Research has indicated that structural modifications can enhance binding affinity to target proteins, leading to improved biological activity.
  • In Vivo Studies: Animal models have shown promising results in reducing inflammation markers when treated with compounds related to this structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine, and how can reaction conditions be optimized?

  • Answer : A robust synthesis involves sulfonylation of pyrrolidine with 3-bromo-4-fluorobenzenesulfonyl chloride. Key steps include:

  • Sulfonylation : React pyrrolidine with the sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or DCM) using a base (e.g., Et₃N) to scavenge HCl. Reaction monitoring via TLC or LC-MS ensures completion .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield.
  • Optimization : Catalyst screening (e.g., DMAP for enhanced reactivity) and temperature control (room temperature to 60°C) minimize side products like over-sulfonylated species .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms the pyrrolidine ring (δ ~2.8–3.5 ppm for N–CH₂ protons) and aromatic sulfonyl signals (δ ~7.5–8.0 ppm for bromo-fluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺) and isotopic pattern (Br/F signatures) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain in the sulfonyl-pyrrolidine linkage. For example:

  • Key Parameters : The C–S bond in the sulfonamide group typically measures ~1.76 Å, while the pyrrolidine ring adopts an envelope conformation .
  • Challenges : Twinning or low-resolution data may require iterative refinement with ShelXle or Olex2. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···F contacts) .

Q. How do density functional theory (DFT) studies complement experimental findings for electronic structure analysis?

  • Answer :

  • Molecular Electrostatic Potential (MEP) : DFT (B3LYP/6-311G**) calculates charge distribution, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich) .
  • Frontier Orbitals : HOMO-LUMO gaps (~4–5 eV) predict reactivity in cross-coupling reactions. Discrepancies between DFT and experimental UV-Vis spectra may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

Q. What strategies address contradictions between observed bioactivity and computational docking results?

  • Answer :

  • Docking Validation : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Compare binding poses with crystallographic ligand-protein complexes (PDB: 5fl4) .
  • Experimental Follow-Up : If docking predicts strong binding but in vitro assays show low activity, check compound stability (e.g., metabolic degradation via LC-MS/MS) or cellular permeability (Caco-2 assays) .

Methodological Considerations

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Sulfonamide bonds are generally stable, but bromine may undergo nucleophilic displacement in basic conditions .
  • Light Sensitivity : Conduct accelerated stability studies (ICH Q1B guidelines) with UV-Vis exposure. Use amber vials if decomposition is observed .

Q. What are best practices for analyzing regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

  • Answer :

  • Substrate Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and bases (Cs₂CO₃ vs. K₃PO₄) to favor coupling at the bromine site over competing fluorophenyl reactivity .
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine retention during cross-coupling, ensuring desired regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.